(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol
Description
Properties
IUPAC Name |
(1-pyrrolidin-3-ylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-8-12-14-10-3-1-2-4-11(10)15(12)9-5-6-13-7-9/h1-4,9,13,16H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIADZUFWLPCKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Heating o-phenylenediamine with carboxylic acids or their derivatives (e.g., orthoesters) in polyphosphoric acid (PPA) or HCl yields 2-substituted benzimidazoles. For hydroxymethyl incorporation, glycolic acid serves as a precursor, undergoing cyclization at 120–150°C for 6–12 hours. This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid dimerization byproducts.
Reductive Cyclization of Nitro Compounds
An alternative approach involves reducing 2-nitroaniline derivatives in the presence of formaldehyde and ammonium formate. Under hydrogen gas (1–3 atm) and catalytic palladium on carbon (Pd/C), this one-pot reaction forms the benzimidazole ring while introducing the hydroxymethyl group at the 2-position. Yields improve to 70–85% when using microwave-assisted conditions (150°C, 30 minutes).
Hydroxymethyl Group Functionalization
The 2-hydroxymethyl group is introduced via:
Mannich Reaction
Reacting 2-aminobenzimidazole with formaldehyde and pyrrolidine in ethanol under reflux forms the hydroxymethyl derivative directly. However, overalkylation is a risk, necessitating stoichiometric control (formaldehyde:pyrrolidine ratio of 1:1.2).
Reduction of Formyl Intermediates
- Vilsmeier-Haack Formylation : Treating benzimidazole with DMF and phosphoryl chloride (POCl₃) introduces a formyl group at the 2-position.
- Sodium Borohydride Reduction : Subsequent reduction with NaBH₄ in methanol converts the formyl group to hydroxymethyl, yielding 85–92% purity.
Industrial-Scale Optimization
Large-scale synthesis prioritizes cost-efficiency and safety:
Continuous Flow Reactors
Microreactor systems enhance heat transfer during benzimidazole cyclization, reducing reaction times from hours to minutes. A tandem setup combining formylation and reductive amination steps achieves 95% conversion with <2% waste.
Green Solvent Alternatives
Replacing dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in substitution reactions improves environmental metrics while maintaining 80–88% yields.
Challenges and Mitigation Strategies
Regioselectivity in Substitution
Competing reactions at the 1- and 3-positions of benzimidazole are minimized using bulky ligands (e.g., DavePhos) in palladium catalysis, directing substitution to the 1-position.
Byproduct Formation
Over-reduction during hydroxymethyl synthesis is mitigated by employing selective reductants like lithium triethylborohydride (LiBH₄) at −20°C.
Chemical Reactions Analysis
Types of Reactions
(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, a protein involved in cell division, thereby exerting anticancer activity . The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding affinity and biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- The 2-methanol group is shared with [1-(3-methylbutyl)benzimidazol-2-yl]methanol , suggesting similar solubility profiles.
Key Observations :
Key Observations :
- The target compound’s lower LogP (1.2 vs. 1.8 for 2-acetyl derivative) suggests improved aqueous solubility due to the methanol group.
- Pyrrolidine’s nitrogen may enhance binding to targets like kinases, as seen in ligand-based screening approaches .
Computational Similarity Assessment
Using Tanimoto coefficients (Tc) and molecular fingerprinting (e.g., Morgan fingerprints ):
- The target compound shares >70% structural similarity with [1-(3-methylbutyl)benzimidazol-2-yl]methanol , primarily due to the 2-methanol group.
- Dissimilarity with 1-(naphthalen-1-ylmethyl) derivatives (Tc < 50%) highlights the impact of aromatic vs. aliphatic substituents .
Biological Activity
(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment, enzyme inhibition, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a pyrrolidine ring and a benzimidazole moiety , which contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 230.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.27 g/mol |
| CAS Number | 110013-18-8 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with gamma tubulin, inhibiting cell division and promoting apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound reduced the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The observed IC50 values were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.0 |
| HepG2 | 4.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies reveal that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The mechanism underlying the biological activity of this compound involves its binding affinity to specific molecular targets:
- Gamma Tubulin Interaction : The compound binds to the podophyllotoxin pocket of gamma tubulin, disrupting microtubule dynamics essential for mitosis.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, modulating biochemical pathways that lead to cell death in cancerous cells.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of pyrrolidine with benzimidazole precursors under controlled conditions using solvents like dichloromethane or ethanol. This compound serves as a versatile building block in organic synthesis and has potential applications in drug development.
Recent Studies
Recent studies have focused on enhancing the efficacy and specificity of this compound through structural modifications:
- Derivatives Development : Modifications to the benzimidazole moiety have resulted in derivatives with improved potency against specific cancer types.
- Combination Therapies : Research is ongoing into the synergistic effects when combined with established chemotherapeutic agents like doxorubicin.
Q & A
What are the established synthetic routes for (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol, and how do reaction conditions impact yield?
The synthesis typically involves multi-step protocols, such as:
- Condensation reactions : Reacting benzimidazole derivatives with pyrrolidine-containing aldehydes in ethanol/water under basic conditions (e.g., NaOH) to form intermediates. Stirring times (6+ hours) and temperature control (reflux) are critical for optimal yields .
- Nucleophilic substitution : Using DMF as a solvent with potassium carbonate as a base at 150°C for 20 hours to introduce the pyrrolidine moiety. Prolonged heating may degrade sensitive functional groups, requiring TLC monitoring .
- Purification : Recrystallization from ethanol or ethyl acetate is common, with yields averaging 70–93% depending on solvent polarity and cooling rates .
How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data can resolve pyrrolidine-benzimidazole ring conformations, though twinning or poor crystal quality may require alternative software like OLEX2 .
- Spectroscopy :
What strategies are recommended for optimizing reaction conditions to mitigate byproduct formation during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions; ethanol/water mixtures reduce undesired pathways .
- Catalysis : Mild bases (e.g., K₂CO₃) minimize decomposition compared to stronger bases like NaOH. Microwave-assisted synthesis can reduce reaction times and byproducts .
- Workup : Acidification with HCl post-reaction precipitates impurities, while ethyl acetate extraction isolates the product .
How can researchers validate the purity of this compound, and what analytical thresholds are acceptable?
- TLC : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm a single spot (Rf ~0.5). Iodine vapor or UV visualization ensures no residual starting material .
- Melting point : Sharp melting within 1–2°C of literature values (e.g., 180–182°C) indicates purity .
- HPLC-MS : Purity >95% with no significant impurity peaks (e.g., [M+H]⁺ at m/z 244) is standard for pharmacological studies .
What computational tools are effective for studying the structure-activity relationship (SAR) of this compound?
- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases), using crystallographic data to validate binding poses .
- DFT calculations : Gaussian software predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
- MD simulations : GROMACS assesses conformational flexibility of the pyrrolidine ring in solution, aiding solubility predictions .
How should researchers address discrepancies in reported biological activity data for this compound?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, IC₅₀ protocols). Variability in cytotoxicity data may arise from differences in cell viability assays (MTT vs. resazurin) .
- Metabolic stability : Test in vitro liver microsome models to rule out rapid degradation masking true activity .
- Data cross-validation : Compare with structurally analogous compounds (e.g., pyrazole or benzimidazole derivatives) to identify trends .
What are the best practices for handling and storing this compound to ensure stability?
- Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .
- Solubility : DMSO stock solutions (10 mM) are stable for 6 months at –80°C. Avoid repeated freeze-thaw cycles .
- Handling : Use gloveboxes for air-sensitive reactions; LC-MS monitoring detects decomposition products during long-term studies .
What advanced methodologies exist for derivatizing this compound to enhance its pharmacological profile?
- Functionalization : Introduce electron-withdrawing groups (e.g., –F, –NO₂) at the benzimidazole 5-position to improve target affinity .
- Prodrug design : Esterify the methanol group to increase bioavailability; enzymatic cleavage in vivo regenerates the active form .
- Heterocyclic fusion : Synthesize pyrazolo-benzimidazole hybrids via cyclocondensation to explore dual-target inhibition .
How can researchers resolve contradictions in crystallographic data obtained from different refinement software?
- Cross-validation : Refine the same dataset with SHELXL and Phenix to compare R-factors. Discrepancies >5% suggest model errors .
- Twinned data : Use TwinRotMat in PLATON to detect twinning and apply appropriate corrections .
- Hydrogen bonding : Validate H-atom positions via Hirshfeld surface analysis (CrystalExplorer) to ensure geometric accuracy .
What in vitro models are suitable for preliminary toxicity screening of this compound?
- Cell viability : HepG2 (liver) and HEK293 (kidney) cell lines assess organ-specific toxicity via ATP-based luminescence assays .
- Genotoxicity : Ames test (TA98 strain) detects mutagenic potential; comet assay evaluates DNA strand breaks .
- CYP inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorescent substrates to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
